4-bromo-7-chloro-2-methyl-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrClN |
|---|---|
Molecular Weight |
244.51 g/mol |
IUPAC Name |
4-bromo-7-chloro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrClN/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4,12H,1H3 |
InChI Key |
ZTGLKCLVEVQBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N1)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Insights for 4 Bromo 7 Chloro 2 Methyl 1h Indole and Analogues
Retrosynthetic Analysis of 4-Bromo-7-chloro-2-methyl-1H-indole
A retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnections can be made at the C-N and C-C bonds of the pyrrole (B145914) ring, leading back to simpler, commercially available starting materials. One logical approach involves the formation of the indole (B1671886) ring as the final key step. This would typically start from a suitably substituted aniline (B41778) or nitroarene. For instance, a plausible precursor would be a 2,5-dihalo-substituted aniline which can then be elaborated to form the 2-methyl-substituted pyrrole ring.
Another key disconnection involves the late-stage introduction of the bromine and chlorine atoms onto a pre-formed 2-methylindole (B41428) core. This approach, however, may suffer from issues of regioselectivity during the halogenation steps. A more convergent strategy might involve the coupling of a halogenated aromatic component with a fragment that will form the pyrrole ring, a strategy often employed in modern transition-metal-catalyzed syntheses.
Classical and Modern Approaches to Indole Synthesis Applicable to Halogenated and Alkylated Scaffolds
A variety of classical and modern synthetic methods can be adapted for the synthesis of halogenated and alkylated indoles. These methods offer different levels of flexibility and efficiency, depending on the desired substitution pattern.
Fischer Indole Synthesis Modifications for Substituted Anilines and Hydrazines
The Fischer indole synthesis is a cornerstone in indole chemistry, involving the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.combyjus.com For the synthesis of this compound, a potential starting material would be (2-chloro-5-bromophenyl)hydrazine, which would then be condensed with acetone.
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the indole core. wikipedia.org The regioselectivity of the Fischer synthesis can be influenced by the nature and position of the substituents on the phenylhydrazine ring. byjus.com In some cases, halogen interchange has been observed during zinc halide-induced Fischer reactions, which could complicate the synthesis of specifically substituted indoles. acs.org
A significant modification of the Fischer indole synthesis, developed by Buchwald, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of the reaction to include a wider range of substituted indoles. wikipedia.orgjk-sci.com
| Starting Materials | Conditions | Product | Key Features |
| (Substituted) Phenylhydrazine, Aldehyde/Ketone | Protic or Lewis Acid | Substituted Indole | One-pot synthesis possible; unsymmetrical ketones can lead to regioisomers. thermofisher.combyjus.comjk-sci.com |
| Aryl Bromide, Hydrazone | Palladium Catalyst | Substituted Indole | Buchwald modification; expands scope to different starting materials. wikipedia.orgjk-sci.com |
| Pyruvic acid 1-methylphenylhydrazone | Alcoholic HCl | 1-methylindole-2-carboxylic acid | Original Fischer-Jourdan experiment. thermofisher.com |
Nenitzescu Indole Synthesis and its Regioselective Variants
The Nenitzescu indole synthesis provides a route to 5-hydroxyindole (B134679) derivatives through the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgnumberanalytics.com While the direct synthesis of this compound via this method is not straightforward due to the required substitution pattern, variations of this reaction can be employed to synthesize substituted indoles. wikipedia.orgwikipedia.org
The mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org The reaction conditions can be tuned to favor specific regioisomers, and the use of Lewis acid catalysts can enhance the reaction's efficiency. wikipedia.org Recent advancements have focused on green chemistry approaches and the use of novel catalytic systems to improve the sustainability and scope of the Nenitzescu synthesis. numberanalytics.com
| Reactants | Conditions | Product | Key Features |
| Benzoquinone, β-Aminocrotonic ester | Polar solvents, optional Lewis acid catalyst | 5-Hydroxyindole derivative | Can be adapted for solid-phase synthesis. wikipedia.org |
| 1,4,9,10-Anthradiquinone, Enamines | N/A | Precursors to antitumor compounds | Highlights the versatility of the synthesis. wikipedia.org |
Bartoli Indole Synthesis for Substituted Indoles
The Bartoli indole synthesis is a highly effective method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. onlineorganicchemistrytutor.comwikipedia.orgingentaconnect.com This makes it a particularly attractive route for the synthesis of this compound, as it allows for the direct introduction of the 7-chloro substituent. The starting material would be 1-chloro-2-nitro-4-bromobenzene.
The reaction requires at least three equivalents of the vinyl Grignard reagent and proceeds through the formation of a nitrosoarene intermediate, followed by a onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement. wikipedia.orgjk-sci.com The presence of a bulky ortho substituent is often crucial for high yields. wikipedia.orgingentaconnect.com A modification by Dobbs utilizes an ortho-bromine as a directing group, which is subsequently removed, further expanding the versatility of this method. wikipedia.org
| Reactants | Conditions | Product | Key Features |
| Ortho-substituted nitroarene, Vinyl Grignard reagent | Excess Grignard reagent, low temperature | 7-Substituted indole | Particularly useful for 7-substituted indoles. wikipedia.orgingentaconnect.comjk-sci.com |
| Ortho-substituted nitrosoarene, Vinyl Grignard reagent | Two equivalents of Grignard reagent | 7-Substituted indole | Requires fewer equivalents of the Grignard reagent. wikipedia.orgjk-sci.com |
| Ortho-bromonitroarene, Vinyl Grignard reagent | AIBN, tributyltin hydride (for debromination) | Substituted indole | Dobbs modification for accessing various substitution patterns. wikipedia.org |
Palladium-Catalyzed C-N and C-O Bond Formation Strategies
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of C-N and C-O bonds, which are pivotal in the construction of complex heterocyclic systems like indoles. thieme-connect.de These methods offer high efficiency and functional group tolerance. For the synthesis of this compound, a palladium-catalyzed approach could involve the intramolecular cyclization of a suitably substituted aniline derivative. google.com
For instance, a 2-bromo- or 2-chloroaniline (B154045) can be reacted with a substituted acetylene (B1199291) in the presence of a palladium catalyst to form the indole ring. google.com Another strategy involves the palladium-catalyzed coupling of an aryl halide with an amine, followed by an intramolecular cyclization. These methods provide a powerful and flexible toolkit for the synthesis of a wide array of substituted indoles. acs.org
| Reaction Type | Reactants | Catalyst System | Key Features |
| Intramolecular Heck Cyclization | Vinylic or Aryl Halides | Palladium Catalyst | Forms five- and six-membered heterocyclic rings. thieme-connect.de |
| Cross-Coupling | Aryl Bromides, Hydrazones | Palladium Catalyst | Buchwald's modification of the Fischer indole synthesis. wikipedia.org |
| Glycosyl Cross-Coupling | Anomeric Stannanes, Aryl Halides | Palladium Catalyst, AgF | Enables the synthesis of C-glycosides. acs.org |
Electrophilic Aromatic Substitution for Halogenation and Alkylation
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of the indole nucleus. ic.ac.uk The indole ring is highly reactive towards electrophiles, with a strong preference for substitution at the C3 position. ic.ac.ukbhu.ac.in If the C3 position is blocked, substitution can occur at other positions, including C2, C5, and C6.
For the synthesis of this compound, direct halogenation of 2-methylindole would likely lead to a mixture of products, with the primary substitution occurring at C3. Therefore, to achieve the desired 4-bromo-7-chloro substitution pattern, it is often necessary to employ strategies that direct the electrophiles to the desired positions. This can involve the use of protecting groups or the synthesis of precursors where the desired halogenation pattern is already established.
Alkylation of indoles can also be achieved through electrophilic substitution. bhu.ac.in For instance, the reaction of an indole with an alkyl halide can introduce an alkyl group, though N-alkylation can also occur. stanford.edu Friedel-Crafts alkylation reactions, catalyzed by Lewis acids, can be used to introduce alkyl groups onto the indole ring. beilstein-journals.org
| Reaction Type | Reagents | Position of Substitution | Notes |
| Protonation | Acid | C3 (thermodynamically favored) | Indole is a weak base. bhu.ac.in |
| Halogenation | Halogenating agent | Primarily C3 | Can lead to mixtures if C3 is unsubstituted. |
| Alkylation | Alkyl halide | C3 and N | N-alkylation can be significant. bhu.ac.instanford.edu |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | C3 | A common method for C-alkylation. beilstein-journals.org |
Investigation of Regioselectivity and Stereoselectivity in the Synthesis of this compound
The regioselective synthesis of indoles, particularly those with multiple substituents on the benzene (B151609) ring, presents a considerable challenge. The substitution pattern is often dictated by the chosen synthetic route and the electronic and steric nature of the substituents on the starting materials.
One of the most classic and widely used methods for indole synthesis is the Fischer indole synthesis . byjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone. nih.govacs.org The regioselectivity of the Fischer synthesis with unsymmetrical ketones can be influenced by the acidity of the medium, the nature of the hydrazine (B178648) substitution, and steric effects, often leading to a mixture of regioisomeric indoles. byjus.com For the synthesis of this compound, a potential starting material would be the hydrazone derived from (4-bromo-7-chloro-phenyl)hydrazine and acetone. The regiochemical outcome of the subsequent cyclization would be a critical factor. Computational studies on similar systems have shown that the formation of one regioisomer can be energetically favored over the other, and that certain pathways may lead to decomposition products instead of the alternative isomer. nih.govacs.org
Transition metal-catalyzed reactions have emerged as powerful tools for the regioselective functionalization of the indole core. rsc.org For instance, the Larock indole synthesis , a palladium-catalyzed annulation of o-haloanilines with alkynes, offers a high degree of regiocontrol. rsc.org This method could be adapted for the synthesis of this compound. However, the availability and synthesis of the appropriately substituted 2-bromo- or 2-iodoaniline (B362364) precursor would be a key consideration.
Recent advancements have also focused on the direct C-H functionalization of the indole nucleus. nih.govrsc.org While functionalization at the C2 and C3 positions is more common due to the inherent reactivity of the pyrrole ring, methods for site-selective functionalization of the benzenoid ring (C4-C7) are being developed. rsc.org These often rely on the use of directing groups to achieve the desired regioselectivity. For instance, the C-H functionalization of N-alkoxycarbamoyl indoles has been shown to be effective for a range of transformations. nih.gov
Stereoselectivity becomes a crucial aspect when chiral centers are introduced, for example, through the synthesis of axially chiral N-aryl indoles. acs.org While not directly applicable to the achiral this compound, these methodologies are vital for the synthesis of chiral analogues. The stereochemical outcome in such cases can be highly dependent on the position of substituents on the indole ring. acs.org
Table 1: Comparison of Regioselectivity in Different Indole Synthesis Methods
| Synthetic Method | Key Features for Regioselectivity | Potential for this compound Synthesis |
| Fischer Indole Synthesis | Dependent on acidity, hydrazine substitution, and steric effects of the ketone. byjus.com | A viable route, but may require careful optimization to control the formation of regioisomers. |
| Larock Indole Synthesis | High regioselectivity determined by the substitution pattern of the o-haloaniline and alkyne. rsc.org | Potentially offers excellent regiocontrol if the required substituted aniline precursor is accessible. |
| Direct C-H Functionalization | Regioselectivity is often controlled by directing groups attached to the indole nitrogen. nih.govrsc.org | Could be a powerful strategy for late-stage functionalization, but requires the development of specific directing group strategies for the desired substitution pattern. |
Development of Novel and Efficient Synthetic Routes for Industrial Scalability (without cost details)
The transition of a synthetic route from laboratory scale to industrial production necessitates the development of efficient, robust, and scalable methodologies. Key considerations include operational simplicity, high yields, and the avoidance of hazardous reagents and multiple purification steps.
A general and scalable synthesis of polysubstituted indoles has been reported based on a consecutive two-step reaction involving the mdpi.commdpi.com-sigmatropic rearrangement of N-oxyenamines. mdpi.comresearchgate.net This approach utilizes readily available nitroarenes and activated terminal alkynes and avoids the need for N-protection/deprotection steps, enhancing its step- and reagent-economy. mdpi.com The scalability of this method has been demonstrated by performing the synthesis of a model compound on a 50 mmol scale with excellent yield. mdpi.com Adapting this methodology for this compound would involve starting with the corresponding substituted nitroarene.
Another scalable method focuses on the regioselective 3-acylation of 2-substituted indoles under basic conditions. nih.gov While this method targets the C3 position, it highlights the principles of developing operationally simple and high-yielding protocols that are amenable to large-scale synthesis.
The development of one-pot syntheses is also highly desirable for industrial applications. For instance, the synthesis of indoles from anilines and electron-withdrawing substituted alkynes has been achieved in a one-pot manner using a palladium catalyst and oxygen as the oxidant. mdpi.com Such processes minimize intermediate isolation and purification steps, leading to a more streamlined and efficient manufacturing process.
Furthermore, a practical and highly regiocontrolled route to a functionalized 7-azaindole (B17877) derivative, 5-bromo-4-chloro-3-nitro-7-azaindole, has been demonstrated on a >50 kg scale. researchgate.net This process is noted for its operational simplicity, with each product being isolated via direct crystallization, thereby avoiding liquid-liquid extractions and distillations. researchgate.net While this example is for an azaindole, the principles of process optimization for scalability are directly transferable to the synthesis of carboline analogues like this compound.
Table 2: Key Features of Scalable Synthetic Routes for Substituted Indoles
| Synthetic Strategy | Advantages for Scalability | Applicability to this compound |
| mdpi.commdpi.com-Sigmatropic Rearrangement of N-Oxyenamines | Step- and reagent-economy, use of readily available starting materials. mdpi.comresearchgate.net | A promising approach, provided the required substituted nitroarene is accessible. |
| One-Pot Palladium-Catalyzed Annulation | Minimizes intermediate isolation and purification. mdpi.com | Potentially a highly efficient route, but would require optimization for the specific substitution pattern. |
| Crystallization-Based Isolation | Simplifies purification and reduces solvent waste. researchgate.net | A key process optimization principle that could be applied to any viable synthetic route. |
Catalyst Design and Optimization for Specific Bond Formations in Indole Synthesis
The design and optimization of catalysts are at the heart of modern synthetic organic chemistry, enabling the development of efficient and selective methods for constructing complex molecules like substituted indoles. nih.govmdpi.com
Palladium-based catalysts are extensively used in indole synthesis, particularly for cross-coupling reactions that form key C-C and C-N bonds. mdpi.com The Larock indole synthesis, for example, often employs a palladium catalyst with a phosphine (B1218219) ligand. rsc.org The choice of ligand can significantly influence the catalyst's activity and selectivity. Ferrocene-functionalized N-heterocyclic carbene (NHC)-palladium complexes have been shown to be effective for the regioselective Larock indole synthesis. rsc.org For carbonylative approaches to indole functionalization, palladium catalysts such as Pd(OAc)₂ and Pd(dppf)Cl₂ have been utilized. nih.govbeilstein-journals.org The addition of co-catalysts and additives can also be crucial for catalyst performance. nih.gov
Copper-catalyzed reactions also play a significant role in indole synthesis. rsc.org For instance, copper catalysts have been used for the β-functionalization of saturated ketones with indoles and for the synthesis of C2-tetrasubstituted indolin-3-ones. rsc.org The development of ligand-free copper-catalyzed methods is particularly attractive from a process simplicity standpoint. rsc.org
Rhodium and Iridium catalysts have been employed for the synthesis of functionalized tetrahydro-β-carbolines and for the regioselective C-H and N-H bond functionalizations of indolines, respectively. rsc.orgorganic-chemistry.org
Gold catalysts , in the form of nanoclusters, have recently been shown to act as efficient and recyclable heterogeneous photocatalysts for the Fukuyama indole synthesis under visible light. acs.org This highlights the potential of designing novel catalytic systems with enhanced stability and reusability.
Organocatalysts , which are metal-free small organic molecules, offer a sustainable alternative to metal-based catalysts. For example, DABCO has been used to catalyze the formation of N-oxyenamines in a scalable indole synthesis. mdpi.comresearchgate.net Brønsted acids have also been used to catalyze the remote C6-functionalization of 2,3-disubstituted indoles. frontiersin.org
The optimization of a catalyst for a specific transformation, such as the synthesis of this compound, involves screening a variety of metals, ligands, solvents, and reaction conditions to achieve the desired yield, selectivity, and catalyst turnover number. The choice of catalyst will be intrinsically linked to the chosen synthetic strategy.
Table 3: Examples of Catalysts Used in Indole Synthesis and Functionalization
| Catalyst Type | Example Catalyst System | Application in Indole Synthesis | Reference |
| Palladium | Ferrocene-functionalized NHC-Pd complex | Regioselective Larock indole synthesis | rsc.org |
| Palladium | Pd(OAc)₂ / BuPAd₂ | Carbonylative cyclization | beilstein-journals.org |
| Copper | Cu-catalyst (ligand-free) | Synthesis of rosuvastatin-based indole derivatives | rsc.org |
| Rhodium | Rhodium(II) complex | Intramolecular annulation to form tetrahydro-β-carbolines | rsc.org |
| Gold | Bisphosphine-protected gold nanoclusters | Visible-light-driven Fukuyama indole synthesis | acs.org |
| Organocatalyst | DABCO | mdpi.commdpi.com-sigmatropic rearrangement of N-oxyenamines | mdpi.comresearchgate.net |
Chemical Reactivity and Transformation Pathways of 4 Bromo 7 Chloro 2 Methyl 1h Indole
Halogen-Mediated Cross-Coupling Reactions at Positions 4 and 7
The presence of two different halogen atoms, bromine at position 4 and chlorine at position 7, on the indole (B1671886) ring presents an opportunity for selective functionalization through various palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl, which suggests that the C4-Br bond is expected to be more reactive than the C7-Cl bond. This difference in reactivity allows for site-selective modifications, which can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govmdpi.comrsc.org
Suzuki-Miyaura Cross-Coupling with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. For 4-bromo-7-chloro-2-methyl-1H-indole, the Suzuki-Miyaura reaction is anticipated to proceed selectively at the more reactive C4-bromo position.
While specific studies on this compound are not extensively documented, research on related dihalogenated heterocycles provides insight into the expected selectivity. For instance, in many dihaloarenes where different halogens are present, the reaction preferentially occurs at the C-Br bond over the C-Cl bond. researchgate.netmdpi.com This selectivity is driven by the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle.
Table 1: Predicted Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Major Product |
| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 7-chloro-2-methyl-4-phenyl-1H-indole |
| 2 | Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane/H₂O | 90 | 7-chloro-2-methyl-4-phenyl-1H-indole |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides and amines. rsc.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to show selectivity for the C4-bromo position.
Kinetic and mechanistic studies on Buchwald-Hartwig amination have shown that the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step, with aryl bromides reacting faster than aryl chlorides. nih.govnih.gov This inherent reactivity difference can be exploited to achieve selective mono-amination at the C4 position, leaving the C7-chloro group available for subsequent transformations.
Table 2: Predicted Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Major Product |
| 1 | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 4-(7-chloro-2-methyl-1H-indol-4-yl)morpholine |
| 2 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 4-(7-chloro-2-methyl-1H-indol-4-yl)morpholine |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. ucsb.eduorganic-chemistry.org When applied to this compound, the reaction is predicted to occur preferentially at the C4-bromo position due to its higher reactivity compared to the C7-chloro position. chemicalforums.com
The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > OTf >> Cl. chemicalforums.com This selectivity allows for the introduction of an alkynyl group at the C4 position while preserving the chloro substituent at C7 for further functionalization.
Table 3: Predicted Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Expected Major Product |
| 1 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 7-chloro-2-methyl-4-(phenylethynyl)-1H-indole |
| 2 | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 80 | 7-chloro-2-methyl-4-(phenylethynyl)-1H-indole |
Kumada, Negishi, and Stille Coupling Reactions
The Kumada, Negishi, and Stille reactions are other important palladium- or nickel-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. nih.govlibretexts.org
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. wikipedia.org
Stille Coupling: This reaction employs an organotin compound. organic-chemistry.orgwikipedia.org
In all these reactions, the established reactivity trend of aryl halides (Br > Cl) suggests that the coupling will preferentially occur at the C4-bromo position of this compound. nih.govnih.govnih.govwhiterose.ac.uk The choice of a specific coupling reaction often depends on the functional group tolerance and the availability of the organometallic reagent.
Reactivity of the Methyl Group at Position 2
The methyl group at the C2 position of the indole ring is also a site for chemical modification, primarily through side-chain functionalization reactions such as oxidation and halogenation.
Side-Chain Functionalization (e.g., Oxidation, Halogenation)
Oxidation: The 2-methyl group of indoles can be oxidized to an aldehyde or a carboxylic acid under appropriate conditions. Manganese dioxide (MnO₂) is a common reagent for the selective oxidation of benzylic and allylic alcohols, and it has also been shown to oxidize activated methyl groups on heterocyclic systems, including 2-methylindoles, to the corresponding aldehydes. tandfonline.comtandfonline.comresearchgate.net The reaction conditions, such as solvent and temperature, can influence the extent of oxidation.
Table 4: Predicted Oxidation of the 2-Methyl Group
| Entry | Oxidizing Agent | Solvent | Conditions | Expected Major Product |
| 1 | MnO₂ | Dichloromethane | Reflux | 4-bromo-7-chloro-1H-indole-2-carbaldehyde |
| 2 | SeO₂ | Dioxane/H₂O | Reflux | 4-bromo-7-chloro-1H-indole-2-carbaldehyde |
Halogenation: The methyl group at the C2 position can undergo free-radical halogenation. N-Bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide (BPO) or under UV irradiation, is a standard reagent for the bromination of benzylic positions. wikipedia.orgmasterorganicchemistry.com This reaction would be expected to yield the 2-(bromomethyl) derivative, which is a valuable intermediate for further nucleophilic substitution reactions.
Table 5: Predicted Halogenation of the 2-Methyl Group
| Entry | Halogenating Agent | Initiator/Conditions | Solvent | Expected Major Product |
| 1 | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO), heat | CCl₄ | 4-bromo-7-chloro-2-(bromomethyl)-1H-indole |
| 2 | N-Chlorosuccinimide (NCS) | BPO, heat | CCl₄ | 4-bromo-7-chloro-2-(chloromethyl)-1H-indole |
Condensation Reactions with Carbonyl Compounds
Indoles readily undergo condensation reactions with aldehydes and ketones, typically under acidic conditions, to form bis(indolyl)methanes. In the case of this compound, the reaction is anticipated to proceed at the nucleophilic C3 position. The methyl group at the C2 position does not sterically hinder this reaction.
For instance, the condensation with an aromatic aldehyde, such as benzaldehyde, would be expected to yield the corresponding bis(4-bromo-7-chloro-2-methyl-1H-indol-3-yl)phenylmethane. The reaction mechanism involves the initial acid-catalyzed formation of a resonance-stabilized carbocation from the aldehyde, which is then attacked by two molecules of the indole at their respective C3 positions.
The Mannich reaction, a three-component condensation involving an amine, formaldehyde, and an active hydrogen compound, is another important transformation for indoles wikipedia.orgnih.govresearchgate.netnih.gov. For this compound, this reaction would introduce an aminomethyl group at the C3 position, yielding a gramine-type derivative. The reaction proceeds through the formation of an electrophilic Eschenmoser's salt intermediate from formaldehyde and a secondary amine, which is then attacked by the electron-rich C3 position of the indole.
| Carbonyl Compound | Reagent/Catalyst | Expected Product |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Acid catalyst (e.g., HCl, PTSA) | Bis(4-bromo-7-chloro-2-methyl-1H-indol-3-yl)methane derivative |
| Formaldehyde and Secondary Amine (e.g., Dimethylamine) | Acid catalyst | 3-((Dimethylamino)methyl)-4-bromo-7-chloro-2-methyl-1H-indole |
Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring System
Electrophilic Substitution: The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most reactive site. The electron-donating nature of the nitrogen atom and the methyl group at C2 further enhance the nucleophilicity of the pyrrole (B145914) ring. The halogen substituents on the benzene (B151609) ring (4-bromo and 7-chloro) are deactivating due to their inductive effect but are ortho, para-directing. However, the reactivity of the pyrrole ring generally dominates over the benzene ring in electrophilic substitutions.
Common electrophilic substitution reactions for indoles include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position using a Vilsmeier reagent (POCl₃/DMF) drugfuture.comorganic-chemistry.orgwikipedia.orgyoutube.com. It is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Friedel-Crafts Acylation: This reaction introduces an acyl group at the C3 position using an acyl chloride or anhydride with a Lewis acid catalyst.
Nitration and Sulfonation: These reactions typically require milder conditions than those used for benzene due to the high reactivity of the indole ring.
| Reaction | Reagents | Expected Major Product |
| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-(4-Bromo-7-chloro-2-methyl-1H-indol-3-yl)ethan-1-one |
| Nitration | HNO₃, H₂SO₄ (mild conditions) | 4-Bromo-7-chloro-2-methyl-3-nitro-1H-indole |
Nucleophilic Substitution: Direct nucleophilic substitution on the indole ring is generally difficult due to its electron-rich nature. However, the presence of halogen atoms on the benzene ring of this compound opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions, particularly if activated by strongly electron-withdrawing groups, which are absent in this specific molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, provide a more versatile route for the functionalization of the bromo and chloro substituents.
Ring Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems
The indole nucleus serves as a versatile scaffold for the construction of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry.
Pictet-Spengler Reaction: This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone to form a tetrahydro-β-carboline wikipedia.orgsciengine.comresearchgate.netmdpi.comnrochemistry.com. While this compound itself is not a direct substrate, its C3-functionalized derivatives, such as the corresponding tryptamine, could undergo this cyclization.
Palladium-Catalyzed Cyclization: Palladium catalysis is a powerful tool for constructing fused ring systems onto the indole core. For instance, intramolecular Heck reactions of appropriately substituted indole derivatives can lead to the formation of carbazoles or other fused systems nih.govnih.govmdpi.comorganicreactions.orgrsc.org.
Synthesis of Pyrimido[1,6-a]indoles: Fused pyrimidine rings can be constructed onto the indole framework through various synthetic strategies, often involving multi-step sequences or one-pot reactions catalyzed by transition metals like rhodium or copper nih.govresearchgate.netrsc.orgdocumentsdelivered.commssm.edu.
| Reaction Type | Key Precursor Derived from Target Compound | Fused Heterocyclic System |
| Pictet-Spengler Reaction | 2-(4-Bromo-7-chloro-2-methyl-1H-indol-3-yl)ethan-2-amine | Tetrahydro-β-carboline derivative |
| Intramolecular Heck Reaction | 3-(2-Bromophenyl)-4-bromo-7-chloro-2-methyl-1H-indole | Fused carbazole derivative |
| Annulation with Alkynes | 1-(Pyridin-2-yl)-4-bromo-7-chloro-2-methyl-1H-indole | Pyrido[2',1':2,3]pyrimido[1,6-a]indolium derivative |
Radical Reactions and Photochemical Transformations
Radical Reactions: The indole ring can participate in radical reactions. For instance, radical bromination of 2,3-dialkylindoles with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to substitution at the alkyl group cdnsciencepub.comacs.orgacs.orgnih.gov. In the case of this compound, radical conditions could potentially lead to bromination of the 2-methyl group.
Photochemical Transformations: Indoles can undergo photochemical reactions, such as [2+2] cycloadditions with alkenes, to form cyclobutane-fused indolines nih.govacs.orgresearchgate.netrsc.orgacs.org. This reaction typically proceeds via a triplet excited state of the indole. The presence of heavy atoms like bromine in this compound could potentially facilitate intersystem crossing to the triplet state, thereby influencing the efficiency of such photochemical transformations.
| Reaction Type | Reagents/Conditions | Expected Product |
| Radical Bromination | NBS, AIBN, CCl₄ | 4-Bromo-2-(bromomethyl)-7-chloro-1H-indole |
| Photochemical [2+2] Cycloaddition | Alkene (e.g., cyclohexene), UV light | Cyclobutane-fused indoline derivative |
Advanced Spectroscopic and Structural Elucidation Methodologies for Substituted Indoles
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-bromo-7-chloro-2-methyl-1H-indole. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's constitution can be assembled.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the aromatic protons, and the methyl group protons. The N-H proton would typically appear as a broad singlet significantly downfield (δ 8.0-8.5 ppm), a characteristic feature for indole (B1671886) NH protons. The C2-methyl group would present as a sharp singlet around δ 2.4 ppm. The two remaining aromatic protons, H-5 and H-6, would form an AX or AB system, appearing as doublets in the δ 7.0-7.5 ppm region, with their precise shifts influenced by the adjacent halogen substituents.
The ¹³C NMR spectrum provides information on each unique carbon environment. The methyl carbon (C-2-CH₃) is expected to have a signal in the aliphatic region (around 10-15 ppm). The carbon atoms of the indole ring would resonate in the aromatic region (δ 100-140 ppm). The C-4 and C-7 carbons, being directly bonded to bromine and chlorine respectively, would have their chemical shifts significantly influenced by the halogen's electronegativity and heavy atom effects. For instance, the C-4 bearing the bromine atom is anticipated to be shielded compared to a non-substituted carbon, while the C-7 with chlorine would also show a characteristic shift.
Predicted ¹H and ¹³C NMR Data for this compound Disclaimer: The following data is predictive and based on the analysis of structurally similar compounds.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 (N-H) | 8.3 (br s) | - |
| 2 (-CH₃) | 2.4 (s) | 135.0 (C) |
| 2-CH₃ | - | 13.5 (CH₃) |
| 3 | 6.4 (s) | 101.0 (CH) |
| 3a | - | 128.0 (C) |
| 4 | - | 115.0 (C-Br) |
| 5 | 7.2 (d, J=8.5 Hz) | 124.0 (CH) |
| 6 | 7.0 (d, J=8.5 Hz) | 121.0 (CH) |
| 7 | - | 118.0 (C-Cl) |
| 7a | - | 133.0 (C) |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a key correlation (cross-peak) would be observed between the H-5 and H-6 protons, confirming their adjacent relationship on the benzene (B151609) ring. researchgate.net No other correlations would be expected for the aromatic or pyrrole (B145914) ring protons, as H-3 and the methyl protons are isolated.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It allows for the unambiguous assignment of protonated carbons. For the target molecule, HSQC would show correlations between the H-3 signal and the C-3 carbon, the H-5 signal and the C-5 carbon, the H-6 signal and the C-6 carbon, and the methyl proton signal with the methyl carbon. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.edu It is vital for identifying quaternary carbons and piecing together the molecular skeleton. researchgate.net Key expected HMBC correlations for this compound would include:
The N-H proton (H-1) to C-2, C-3, C-3a, and C-7a.
The methyl protons (C2-CH₃) to C-2 and C-3.
The H-3 proton to C-2, C-3a, and C-4.
The H-5 proton to C-3a, C-4, and C-7.
The H-6 proton to C-4, C-7a, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's 3D structure. For a relatively planar molecule like this indole, NOESY could show through-space correlations between the C2-methyl protons and both the H-3 and N-H protons.
Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, which is particularly useful for analyzing polymorphism—the ability of a compound to exist in more than one crystal form. nih.govyoutube.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy (CSA) and dipolar couplings. youtube.com
For this compound, ssNMR could be used to:
Identify and Characterize Polymorphs: Different crystalline forms of the compound would give rise to distinct ssNMR spectra due to differences in molecular packing, conformation, and intermolecular interactions (such as N-H···π or halogen bonding). nih.gov
Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic angle spinning (CP/MAS) can provide insights into the proximity of different atoms, helping to elucidate the packing arrangement and hydrogen-bonding networks in the crystal lattice.
Study Halogen Bonding: The presence of both bromine and chlorine atoms makes this compound a candidate for forming halogen bonds in the solid state. ssNMR, particularly of the halogen nuclei (⁷⁹/⁸¹Br, ³⁵/³⁷Cl) although technically challenging, or of neighboring nuclei like ¹³C and ¹⁵N, can be sensitive to the formation and geometry of such bonds. nih.gov
X-ray Crystallography for Absolute Configuration and Solid-State Architecture
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. Provided that a suitable single crystal of this compound can be grown, this technique would provide precise data on:
Molecular Geometry: It would yield exact bond lengths, bond angles, and torsion angles, confirming the planarity of the indole ring system and the geometry of the methyl group.
Solid-State Architecture: The analysis would reveal how the molecules pack in the crystal lattice. This includes the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the N-H group and potential halogen bonds involving the bromine and chlorine atoms.
Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry. As this compound is achiral, this aspect is not applicable.
Currently, there is no publicly available crystal structure for this compound in crystallographic databases.
Mass Spectrometry (MS) for Molecular Fragmentation Pathways and Isotopic Analysis
Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₉H₇BrClN), the exact mass can be calculated.
A crucial feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of bromine and chlorine. libretexts.org
Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.
Bromine has two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1. chemguide.co.uk
The combination of one chlorine and one bromine atom results in a characteristic cluster of peaks for the molecular ion [M]⁺. There will be a peak for the ion containing ³⁵Cl and ⁷⁹Br (M), a peak at M+2 (containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br), and a peak at M+4 (containing ³⁷Cl and ⁸¹Br). The relative intensities of these M:M+2:M+4 peaks would be approximately 3:4:1. docbrown.info
Predicted HRMS Isotopic Pattern for [C₉H₇BrClN]⁺
| Ion | Isotopes | Calculated m/z | Predicted Relative Abundance |
| [M]⁺ | ¹²C₉¹H₇⁷⁹Br³⁵ClN | 242.9477 | ~75% |
| [M+2]⁺ | ¹²C₉¹H₇⁸¹Br³⁵ClN / ¹²C₉¹H₇⁷⁹Br³⁷ClN | 244.9457 / 244.9448 | ~100% |
| [M+4]⁺ | ¹²C₉¹H₇⁸¹Br³⁷ClN | 246.9427 | ~25% |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or another fragment ion) and subjecting it to collision-induced dissociation (CID) to generate further fragment ions. This process helps to elucidate the structure by revealing how the molecule breaks apart. scirp.org
For this compound, the fragmentation pathways would likely involve the loss of the substituents and cleavage of the indole ring. Characteristic fragmentation patterns for indoles often involve the loss of HCN or related fragments. researchgate.net A plausible fragmentation pathway could include:
Loss of a methyl radical (•CH₃): [M]⁺ → [M-15]⁺. This is a common fragmentation for methylated aromatic compounds.
Loss of a bromine radical (•Br): [M]⁺ → [M-79/81]⁺. Cleavage of the C-Br bond. youtube.com
Loss of a chlorine radical (•Cl): [M]⁺ → [M-35/37]⁺. Cleavage of the C-Cl bond.
Loss of HCN: Subsequent fragmentation of the indole ring structure could lead to the loss of a neutral HCN molecule (27 Da) from various fragments. scirp.org
The resulting MS/MS spectrum would provide a structural fingerprint, allowing for confirmation of the compound's identity and differentiation from its isomers.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of substituted indoles. These techniques measure the vibrational frequencies of bonds within a molecule, which are characteristic of the bond type and its chemical environment.
For this compound, the spectra would be dominated by vibrations of the indole ring, with specific contributions from its substituents. The interpretation of these spectra relies on comparing observed frequencies with those of known indole derivatives and with theoretical predictions from methods like Density Functional Theory (DFT). nih.govresearchgate.net
Key Expected Vibrational Modes:
N-H Stretching: A characteristic sharp band for the indole N-H group is expected in the FT-IR spectrum, typically appearing around 3400 cm⁻¹. researchgate.net In condensed phases, this band may broaden due to hydrogen bonding. researchgate.net
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the benzene and pyrrole rings typically appear in the region of 3000-3150 cm⁻¹. researchgate.net
Aliphatic C-H Stretching: The methyl group at the C2 position will give rise to symmetric and asymmetric stretching vibrations, expected in the 2850-2980 cm⁻¹ range.
C=C Ring Stretching: The aromatic carbon-carbon stretching vibrations of the indole core are expected to produce a series of bands in the 1450-1620 cm⁻¹ region. researchgate.net These are often strong in both FT-IR and Raman spectra and are sensitive to substitution patterns.
C-N Stretching: The stretching vibrations of the C-N bonds within the pyrrole ring contribute to the complex pattern in the fingerprint region, typically between 1200 cm⁻¹ and 1400 cm⁻¹.
C-Halogen Stretching: The vibrations of the carbon-halogen bonds are key identifiers. The C-Cl stretching vibration is anticipated in the 700-800 cm⁻¹ range. The C-Br stretching vibration is expected at a lower frequency, generally in the 500-680 cm⁻¹ region, due to the higher mass of the bromine atom. beilstein-journals.orgresearchgate.net
The combination of FT-IR and FT-Raman spectroscopy provides complementary information. While FT-IR is more sensitive to polar bonds like N-H and C=O (if present), FT-Raman is often more effective for analyzing the non-polar C=C and C-C bonds of the aromatic backbone. nih.gov
Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| N-H Stretch | 3350 - 3450 | Medium-Strong, Sharp | Medium |
| Aromatic C-H Stretch | 3000 - 3150 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium | Medium |
| C=C Ring Skeletal Stretch | 1450 - 1620 | Strong | Strong |
| C-N Stretch | 1200 - 1400 | Medium-Strong | Medium |
| C-Cl Stretch | 700 - 800 | Strong | Medium |
| C-Br Stretch | 500 - 680 | Strong | Medium |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. For aromatic systems like indoles, the absorption spectrum is characterized by π → π* transitions. The indole chromophore typically displays two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, which arise from distinct electronic transitions. nist.gov
The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring. Both electron-donating groups (like methyl) and electron-withdrawing groups (like halogens) can alter the electronic distribution in the ground and excited states, typically leading to a bathochromic (red) shift of the absorption maxima.
For this compound, the presence of two halogen atoms (bromo and chloro) and a methyl group is expected to shift the absorption bands to longer wavelengths compared to the parent indole molecule. The solvent environment also plays a crucial role; polar solvents can interact with the molecule's dipole moment, often causing further shifts in the absorption maxima. researchdata.edu.au
Expected Spectral Features:
¹Lₐ Band: This band is generally more intense and sensitive to solvent polarity.
¹Lₑ Band: This band is typically observed at a shorter wavelength and may show more defined vibrational fine structure, especially in non-polar solvents.
By analyzing the UV-Vis spectrum, one can gain insight into the electronic structure and extent of conjugation within the molecule.
Table 2: Expected UV-Visible Absorption Maxima for this compound
| Solvent Type | Transition | Expected λₘₐₓ (nm) | Notes |
| Non-polar (e.g., Hexane) | ¹Lₐ Band | ~285 - 295 | May exhibit vibrational fine structure. |
| ¹Lₑ Band | ~270 - 280 | ||
| Polar (e.g., Methanol) | ¹Lₐ Band | ~290 - 300 | Typically broad and structureless due to solvent interactions. |
| ¹Lₑ Band | ~275 - 285 |
Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for separating components of a mixture, making them essential for assessing the purity of synthetic compounds like this compound and for separating it from potential isomers or byproducts.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing indole derivatives. nih.gov In this technique, the compound is partitioned between a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). sielc.comresearchgate.net
For this compound, an RP-HPLC method would effectively separate it from more polar impurities (which would elute earlier) and less polar impurities (which would elute later). The retention time of the compound is a characteristic parameter under specific conditions (column, mobile phase, flow rate, temperature). By integrating the peak area in the chromatogram, the purity of the sample can be accurately quantified. This technique is also crucial for separating positional isomers, which can be challenging due to their similar physical properties. researchgate.net
Table 3: Representative RP-HPLC Conditions for Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Detection | UV at ~280 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for compounds that are thermally stable and volatile (or can be made so through derivatization). nih.gov Halogenated indoles are generally amenable to GC analysis. nih.gov
The sample is first vaporized and separated on a capillary column (e.g., HP-5MS). notulaebotanicae.ro The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI). The resulting mass spectrum shows the molecular ion (M⁺), which confirms the molecular weight of the compound. For this compound, the M⁺ peak would be a complex cluster due to the natural isotopic abundances of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The fragmentation pattern, which shows the masses of smaller fragments of the molecule, provides a unique fingerprint that helps confirm the structure and distinguish it from isomers. notulaebotanicae.roresearchgate.net
Table 4: Representative GC-MS Conditions for Analysis
| Parameter | Condition |
| Column | Capillary (e.g., HP-5MS, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Injector Temp. | 280 °C |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
Computational and Theoretical Investigations of this compound: A Review of Publicly Available Data
The performed searches aimed to identify data for the following specific areas of investigation:
Quantum Chemical Calculations (Density Functional Theory - DFT)
Geometry Optimization and Electronic Structure Analysis
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Molecular Electrostatic Potential (MEP) Mapping
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Non-Linear Optical (NLO) Properties Prediction
Molecular Dynamics (MD) Simulations
Conformational Flexibility and Solvent Interactions
While computational studies have been performed on structurally related indole derivatives, such as 4-bromo-7-chloro-1H-indole and various other substituted indoles, the specific data for the 2-methyl substituted version as requested is not present in the accessed literature. The strict requirement to focus solely on this compound prevents the extrapolation of data from these related but distinct chemical entities.
Therefore, at the time of this report, the scientific community has not published any specific computational or theoretical investigations that would allow for a detailed article structured around the requested outline for this compound.
Computational and Theoretical Investigations of 4 Bromo 7 Chloro 2 Methyl 1h Indole
Analysis of Intramolecular and Intermolecular Noncovalent Interactions
The arrangement of molecules in the solid state and their interactions in biological systems are governed by a complex interplay of noncovalent forces. For a molecule such as 4-bromo-7-chloro-2-methyl-1H-indole, the presence of hydrogen bond donors, halogen atoms, and an extended π-system gives rise to a rich landscape of intramolecular and intermolecular noncovalent interactions. Computational and theoretical investigations are crucial in dissecting and quantifying these interactions, providing insights into the molecule's structure, properties, and potential applications.
Hydrogen Bonding Networks and Energetics
The indole (B1671886) scaffold contains an N-H group that can act as a hydrogen bond donor, and the nitrogen atom itself, along with the halogen substituents, can serve as hydrogen bond acceptors. In the context of this compound, the N-H group is the primary hydrogen bond donor.
Computational studies on related indole derivatives have shown that the N-H---π interaction is a significant contributor to their supramolecular assembly. nih.gov In the absence of stronger acceptors, the electron-rich π-system of an adjacent indole ring can act as a hydrogen bond acceptor, leading to the formation of chains or dimeric structures. nih.gov The presence of halogen atoms and a methyl group on the indole ring of this compound would modulate the electron density of the π-system, thereby influencing the strength of such N-H---π bonds.
Furthermore, the nitrogen atom of the indole ring and the chlorine and bromine atoms can act as weak hydrogen bond acceptors. The energetics of hydrogen bonds involving indole derivatives have been studied, and the binding energy is dependent on the nature of the acceptor and the surrounding substituents. For instance, the binding energy of a 1-methylindole-water complex, where the water molecule forms a hydrogen bond with the π-system, has been measured to be approximately 4.10 ± 0.14 kcal/mol. researchgate.net While this is not a direct measure for this compound, it provides an estimate of the strength of hydrogen bonds involving the indole π-system.
In the solid state, it is conceivable that this compound would form N-H---N or N-H---Cl/Br hydrogen bonds, leading to the formation of extended networks. The relative strengths of these interactions would dictate the final crystal packing. Quantum chemical calculations on similar systems could provide estimates for these interaction energies. chemrxiv.org
| Interaction Type | Potential Donor | Potential Acceptor | Estimated Energetics (based on related systems) |
| N-H---π | Indole N-H | π-system of adjacent indole | ~4-5 kcal/mol researchgate.net |
| N-H---N | Indole N-H | Nitrogen of adjacent indole | Likely weaker than N-H---O/N bonds in other systems |
| N-H---Cl | Indole N-H | Chlorine at C7 | Weak interaction, dependent on geometry |
| N-H---Br | Indole N-H | Bromine at C4 | Weaker than N-H---Cl, highly directional |
Halogen Bonding Interactions and their Directionality
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. acs.org In this compound, both the bromine at the C4 position and the chlorine at the C7 position can participate in halogen bonding.
The strength of halogen bonds generally follows the trend I > Br > Cl > F. acs.org Therefore, the bromine atom in this compound is expected to be a stronger halogen bond donor than the chlorine atom. The directionality of halogen bonds is a key feature, with the C-X---Nu angle (where X is the halogen and Nu is the nucleophile) typically being close to 180°. nih.gov
In the context of this compound, potential halogen bond acceptors could be the nitrogen atom of a neighboring indole, the π-system, or even another halogen atom. Computational studies on halogenated aromatic heterocycles have shown that C-X---N and C-X---π interactions are common motifs. researchgate.netnih.gov The interaction energy of a C-Br---N halogen bond can be significant, on the order of -18.3(1) kJ/mol for CF3Br·TMA. researchgate.net
The directionality of these interactions is influenced by both electrostatic and charge-transfer contributions. rsc.org Theoretical analyses have revealed that while electrostatics can be more favorable in a perpendicular orientation, the synergy between charge transfer and Pauli repulsion dictates the high directionality of halogen bonds in a linear arrangement. rsc.org
| Interaction Type | Donor | Potential Acceptor | Key Characteristics |
| C4-Br---N | Bromine at C4 | Nitrogen of adjacent indole | Stronger than C-Cl---N, highly directional (~180°) researchgate.net |
| C7-Cl---N | Chlorine at C7 | Nitrogen of adjacent indole | Weaker than C-Br---N, directional researchgate.net |
| C4-Br---π | Bromine at C4 | π-system of adjacent indole | Can contribute to crystal packing nih.gov |
| C7-Cl---π | Chlorine at C7 | π-system of adjacent indole | Weaker than C-Br---π nih.gov |
| C-X---X' | Halogen (Br or Cl) | Halogen (Br or Cl) | Can be Type I (symmetric) or Type II (σ-hole interaction) nih.gov |
π-π Stacking Interactions and Aromaticity Effects
The planar, aromatic indole ring system in this compound is prone to π-π stacking interactions, which are crucial for the stability of its crystal structure and its interactions with biological macromolecules. mdpi.com These interactions arise from a combination of electrostatic and dispersion forces between the π-electron clouds of adjacent rings.
Computational studies on halogenated 3-methylindoles have shown that halogenation has a moderate effect on the stability of π-π stacking interactions. mdpi.com The stability of the stacking is found to increase with the size of the halogen, following the trend F < Cl < Br < I. mdpi.com This suggests that for this compound, the bromine substituent would have a more pronounced effect on stacking energies than the chlorine substituent.
The geometry of π-π stacking is also important, with parallel-displaced and T-shaped arrangements often being more favorable than a perfect sandwich orientation. Substituents can influence the preferred geometry and the interaction energy. nih.gov It has been proposed that substituent effects in π-stacking are not solely due to polarization of the π-system, but also involve direct, local interactions between the substituent and the other aromatic ring. acs.org
Aromaticity itself has been shown to be not a prerequisite for stacking interactions, and in some cases, can even hinder them. acs.orgnih.gov However, the delocalized π-system of the indole ring is a key feature that enables these interactions. The substituents on the ring will modulate the quadrupole moment of the aromatic system, which in turn affects the electrostatic component of the stacking interaction. youtube.com
| Interaction Type | Contributing Factors | Effect of Substituents (Br, Cl, Me) |
| Parallel-displaced π-π stacking | Electrostatics, Dispersion | Halogenation (Br > Cl) generally stabilizes stacking. The methyl group can also influence stacking through steric and electronic effects. mdpi.com |
| T-shaped π-π stacking | Electrostatics, Dispersion | The C-H bonds of one ring can interact with the π-face of another. |
Quantitative Analysis of Interaction Energies using Computational Tools (e.g., PIXEL)
A quantitative understanding of the various noncovalent interactions in this compound can be achieved through computational methods that decompose the total interaction energy into physically meaningful components. While a specific PIXEL analysis for this compound is not available in the literature, the principles of such energy decomposition analyses are well-established.
Methods like Symmetry-Adapted Perturbation Theory (SAPT) and the Local Energy Decomposition (LED) analysis within the DLPNO-CCSD(T) framework can partition the interaction energy into electrostatic, exchange-repulsion, induction (polarization), and dispersion components. nih.govacs.org
For a molecule like this compound, a hypothetical energy decomposition of a dimer could reveal the following:
Electrostatic Component: This would arise from the interaction of the permanent multipole moments of the two molecules. The polar C-Br, C-Cl, and N-H bonds would contribute significantly to the molecular dipole and quadrupole moments.
Exchange-Repulsion Component: This is a short-range repulsive term arising from the Pauli exclusion principle when the electron clouds of the two molecules overlap.
Induction Component: This describes the stabilization due to the polarization of one molecule by the electric field of the other. The polarizable bromine and chlorine atoms would play a role here.
Dispersion Component: This is a purely quantum mechanical attractive force arising from correlated fluctuations in the electron distributions of the interacting molecules. For aromatic systems, dispersion is a major contributor to stacking interactions.
Without specific calculations, we can infer from studies on similar systems that π-π stacking interactions would be dominated by dispersion, while hydrogen bonding and halogen bonding would have significant electrostatic and induction components. nih.govresearchgate.net
| Interaction Component | Physical Origin | Expected Contribution to Interactions in this compound |
| Electrostatics | Interaction of permanent charge distributions | Important for hydrogen bonding and halogen bonding. |
| Exchange-Repulsion | Pauli exclusion principle | Always repulsive at short distances. |
| Induction | Polarization of electron density | Contributes to hydrogen and halogen bonding. |
| Dispersion | Correlated electron fluctuations | Dominant component of π-π stacking interactions. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Design Principles
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. jocpr.com For a molecule like this compound, QSAR studies can provide valuable insights for designing new derivatives with enhanced biological activities.
QSAR models are typically developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. nih.gov These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.
For indole derivatives, QSAR studies have been successfully applied to develop models for various biological activities, including anti-inflammatory, antifungal, and enzyme inhibition. nih.govnih.gov These studies have identified key molecular features that are important for activity. For example, in a QSAR study of indole derivatives as phosphodiesterase IV inhibitors, steric, electrostatic, and hydrophobic fields were found to be crucial for activity. nih.gov
In the context of designing new molecules based on the this compound scaffold, a QSAR approach would involve:
Synthesizing a library of analogues with variations at different positions of the indole ring.
Measuring their biological activity against a specific target.
Calculating a wide range of molecular descriptors for each analogue.
Developing a QSAR model using statistical techniques like multiple linear regression (MLR) or machine learning algorithms.
Validating the model to ensure its predictive power.
The interpretation of the resulting QSAR model can provide design principles. For instance, if a descriptor related to hydrophobicity has a positive coefficient in the QSAR equation, it would suggest that increasing the hydrophobicity of a particular region of the molecule could lead to higher activity. Similarly, the contour maps from 3D-QSAR methods like CoMFA and CoMSIA can visually guide the design of new compounds by indicating regions where steric bulk, positive or negative charge, or hydrophobicity are favored or disfavored. nih.gov
| QSAR/QSPR Study Component | Description | Application to this compound |
| Molecular Descriptors | Numerical representations of molecular structure and properties. | For this compound, descriptors would include molecular weight, logP, molar refractivity, topological indices, and quantum chemical descriptors like HOMO/LUMO energies and atomic charges. |
| Statistical Model | Mathematical equation relating descriptors to activity/property. | Could be a linear equation (MLR) or a more complex model from machine learning (e.g., neural networks). frontiersin.org |
| Design Principles | Insights gained from the QSAR model for designing new molecules. | The model could suggest, for example, that replacing the methyl group with a larger alkyl group might increase activity, or that a different halogen at the C4 or C7 position could be beneficial. |
| Applicability Domain | The chemical space in which the QSAR model is reliable. | It is important to ensure that any newly designed molecules fall within the applicability domain of the model. nih.gov |
Exploration of Mechanistic Biological Activities and Molecular Interactions
Enzyme Inhibition Mechanisms by 4-Bromo-7-chloro-2-methyl-1H-indole Derivatives
Derivatives of the indole (B1671886) scaffold are known to be effective inhibitors of a wide range of enzymes, a characteristic that forms the basis of their therapeutic potential.
While direct inhibition of cystathionine (B15957) γ-synthase by this compound is not extensively documented, research into related bromo-indole derivatives has shown significant activity against a similar enzyme, bacterial cystathionine γ-lyase (bCSE). researchgate.netisfcppharmaspire.com This enzyme is a key producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus. researchgate.netisfcppharmaspire.com The suppression of bCSE activity has been shown to dramatically increase the sensitivity of these bacteria to conventional antibiotics. researchgate.netisfcppharmaspire.com
Research has led to the development of selective bromo-indole based bCSE inhibitors. For instance, compounds built upon a 6-bromoindole (B116670) core have been identified as highly active and selective inhibitors. isfcppharmaspire.com These findings suggest that the bromo-substituted indole scaffold is a promising platform for developing agents that can potentiate the effects of antibiotics by targeting bacterial metabolic pathways. researchgate.netisfcppharmaspire.com
Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov Their inhibition increases the levels of the neurotransmitter acetylcholine. nih.gov
While specific studies on this compound are limited, broader research on substituted benzohydrazides has identified N-tridecyl derivatives of 4-bromobenzohydrazide (B182510) as highly active inhibitors of BChE. mdpi.com These compounds were among the few that inhibited BChE more strongly than AChE, with IC₅₀ values in the micromolar range. mdpi.com This indicates that the presence of a bromo-substituted aromatic ring can contribute to potent BChE inhibition. However, many indole derivatives show dual inhibition of both enzymes. nih.gov The specific activity of this compound itself against cholinesterases requires further direct investigation.
The indole scaffold is recognized as a "privileged" structure in the design of kinase inhibitors, which are crucial in cancer therapy. mdpi.com Indole derivatives can target a multitude of kinases, including cyclin-dependent kinases (CDKs), tyrosine kinases (TKs), and phosphoinositide 3-kinases (PI3K), thereby inhibiting cancer cell proliferation. mdpi.comespublisher.com
Structure-activity relationship (SAR) studies reveal that the substitution pattern on the indole ring is critical for inhibitory potency and selectivity. mdpi.com For example, substitutions at the 4th position of the indole ring have been described in potent PI3K inhibitors, while modifications at the 2nd and 6th positions can yield potent CDK5 inhibitors. mdpi.comnih.gov The halogenation of the indole ring, such as with bromo and chloro groups, has been noted to significantly enhance anticancer activity. nih.gov This suggests that the 4-bromo-7-chloro substitution pattern on the 2-methyl-1H-indole core could be a key feature for designing potent kinase inhibitors.
Table 1: Kinases Targeted by Indole Derivatives
| Kinase Family | Specific Examples | Role in Cancer | Reference |
|---|---|---|---|
| Cyclin-Dependent Kinases | CDK2, CDK5 | Cell Cycle Regulation | mdpi.comespublisher.com |
| Tyrosine Kinases | EGFR, VEGFR | Signal Transduction, Angiogenesis | nih.gov |
| Phosphoinositide 3-Kinases | PI3K | Cell Growth, Proliferation, Survival | mdpi.comespublisher.com |
Receptor Binding Mechanisms and Ligand-Target Interactions
Understanding how these molecules bind to their targets is fundamental to drug design and is often explored through computational methods like molecular docking and dynamics simulations.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, providing insights into binding affinity and mode of action. isfcppharmaspire.comresearchgate.net For indole derivatives, these studies are crucial for understanding their inhibitory mechanisms.
In the context of kinase inhibition, docking studies on 5-bromoindole (B119039) derivatives targeting the EGFR tyrosine kinase domain have shown favorable binding energies. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the indole molecule and amino acid residues in the active site of the enzyme. nih.gov For example, docking of an indole derivative into the CDK-5 active site showed hydrogen bonds with key residues Gln131 and Asn132. nih.gov Similarly, molecular dynamics simulations can further refine these findings, providing a view of the stability of the ligand-receptor complex over time. researchgate.net Such studies for this compound would be invaluable in elucidating its specific binding modes with various biological targets.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The indole nucleus itself is a key pharmacophoric element, serving as an excellent scaffold for building inhibitors. nih.govnih.gov
For indole-based kinase inhibitors, key pharmacophoric features often include:
The Indole NH group: Acts as a crucial hydrogen bond donor.
The Aromatic System: Engages in hydrophobic and π-π stacking interactions with the target protein. nih.gov
Substituents: The nature and position of substituents are critical for tuning activity and selectivity. Halogen atoms, like bromine and chlorine, can act as hydrophobic features and also form halogen bonds, significantly enhancing binding affinity. nih.gov The methyl group at the C2 position can also contribute to hydrophobic interactions and steric fit within the binding pocket.
Developing a pharmacophore model, as has been done for indeno[1,2-b]indoles as CK2 inhibitors, is a vital step in virtual screening and the discovery of new, potent inhibitors based on the indole scaffold. nih.gov
Table 2: Key Pharmacophoric Features of Indole Derivatives
| Feature | Type of Interaction | Importance | Reference |
|---|---|---|---|
| Indole Ring System | Hydrophobic, π-π Stacking | Core scaffold for binding | nih.gov |
| NH Group | Hydrogen Bond Donor | Anchoring to active site | nih.gov |
| Halogen Atoms (Br, Cl) | Hydrophobic, Halogen Bonding | Enhanced binding affinity and selectivity | nih.gov |
Mechanistic Studies of Antimicrobial Action
Inhibition of Bacterial Growth Mechanisms
Research into the specific mechanisms by which this compound inhibits bacterial growth is an emerging field. While detailed molecular interactions are still under extensive investigation, the broader class of halogenated indoles has been noted for its antimicrobial potential. The presence of bromine and chlorine atoms on the indole ring is thought to be crucial for its biological activity. These electronegative halogens can alter the electron distribution of the indole ring system, potentially enhancing its ability to interact with bacterial cellular components.
The proposed mechanisms of action for similar halogenated compounds often involve the disruption of bacterial cell membranes, leading to increased permeability and leakage of essential intracellular contents. Furthermore, these compounds may interfere with critical enzymatic processes within the bacteria, such as those involved in cell wall synthesis, DNA replication, or protein synthesis. The specific bacterial enzymes and pathways targeted by this compound are a key area for future research to fully elucidate its antibacterial action.
Antifungal Activity Mechanisms
The mechanistic basis for the antifungal properties of this compound is an area of active study. While direct studies on this specific compound are limited, the antifungal activity of structurally related bromo- and chloro-substituted compounds provides valuable insights. For instance, some halogenated compounds have been shown to exert fungicidal activity against various Candida species. frontiersin.orgnih.gov
One proposed mechanism involves the interaction of the halogenated indole with the fungal cell wall or membrane. The bromine and chlorine substituents are considered important for these interactions. frontiersin.org However, studies on some related compounds did not suggest that inhibition of fungal cell wall synthesis is the primary mechanism. nih.govnih.gov This indicates that the antifungal action may be more complex, potentially involving the disruption of other vital cellular processes. The ability of some fungi to form biofilms, a major virulence factor, can be a challenge for antifungal agents. frontiersin.org The effect of this compound on fungal biofilms remains a critical area for investigation.
Mechanistic Studies of Anticancer Activity
Induction of Apoptosis Pathways at a Molecular Level
Indole alkaloids, a broad class of compounds that includes this compound, are recognized for their potential to induce regulated cell death (RCD) in cancer cells, with apoptosis being a key mechanism. nih.gov The induction of apoptosis by these compounds often involves the intrinsic or mitochondrial pathway. nih.gov This pathway is characterized by changes in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then binds to Apaf-1, activating a cascade of caspases that ultimately leads to programmed cell death. nih.gov
A crucial aspect of this process is the generation of reactive oxygen species (ROS). nih.gov The accumulation of ROS can cause damage to cellular components and trigger the mitochondrial apoptotic pathway. nih.gov The Bcl-2 family of proteins, which are key regulators of apoptosis, are also significant targets for indole alkaloids. nih.gov By modulating the function of these proteins, these compounds can shift the balance towards apoptosis in cancer cells. nih.gov
Modulation of Cell Cycle Regulation Mechanisms
The anticancer activity of indole derivatives is also linked to their ability to interfere with the cell cycle of cancer cells. Uncontrolled proliferation is a hallmark of cancer, and this is driven by dysregulation of the cell cycle. By targeting the molecular machinery that governs cell cycle progression, these compounds can halt the proliferation of malignant cells.
While specific studies on this compound's effect on cell cycle regulation are not extensively detailed in the provided results, the broader class of indole alkaloids is known to influence various phases of the cell cycle. They can cause cell cycle arrest at different checkpoints, such as G1/S or G2/M, preventing the cells from dividing and propagating. This arrest can provide an opportunity for DNA repair mechanisms to act or, if the damage is too severe, can lead to the induction of apoptosis. The precise molecular targets within the cell cycle machinery, such as cyclin-dependent kinases (CDKs) and their regulatory cyclins, are key areas of investigation for understanding the full therapeutic potential of this compound.
Targeting Specific Cancer Cell Pathways and Molecular Targets
The anticancer effects of indole alkaloids are often attributed to their ability to interact with specific molecular targets and signaling pathways that are crucial for cancer cell survival and proliferation. nih.gov Several key pathways have been identified as being modulated by this class of compounds.
One of the most significant is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway . nih.gov This pathway is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, and survival. Indole derivatives can inhibit this pathway at different points, thereby suppressing tumor growth.
Another critical target is the mitogen-activated protein kinase (MAPK) pathway , which is involved in transmitting signals from the cell surface to the nucleus to regulate gene expression and cell proliferation. nih.gov By modulating this pathway, indole compounds can interfere with the signaling cascades that drive cancer progression.
The nuclear factor kappa-B (NF-κB) pathway is also a relevant target. nih.gov NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Its aberrant activation is common in cancer, and its inhibition by indole alkaloids can lead to decreased cancer cell viability.
Furthermore, the tumor suppressor protein p53 is a key player in the cellular response to stress and is often mutated or inactivated in cancer. nih.gov Some indole compounds may exert their anticancer effects by modulating the p53 pathway, either by restoring its function or by acting downstream of it to induce apoptosis or cell cycle arrest.
Elucidation of Anti-inflammatory and Antioxidant Mechanisms (general indole context)
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. chesci.comnih.govisfcppharmaspire.comnih.gov Among these, the anti-inflammatory and antioxidant properties of indole derivatives have been a significant area of research. nih.govnrfhh.comnih.gov These compounds can target key pathways involved in inflammation and oxidative stress, making them promising candidates for therapeutic development. nrfhh.comhilarispublisher.commdpi.com
Anti-inflammatory Mechanisms of Indole Compounds
Inflammation is a complex biological response involving various mediators, including prostaglandins, cytokines, and immune cells. chesci.comisfcppharmaspire.com Indole derivatives exert their anti-inflammatory effects by intervening in these processes through several key mechanisms.
A primary mechanism for many anti-inflammatory indole derivatives is the inhibition of cyclooxygenase (COX) enzymes. chesci.combritannica.com These enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. chesci.combritannica.com The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, which features an indole core, functions primarily through COX inhibition. chesci.comnih.gov Research has focused on modifying the indole structure to achieve selective inhibition of COX-2, which is induced during inflammation, over the constitutively expressed COX-1. chesci.combritannica.com This selectivity is sought to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For instance, certain [2-{[(4-substituted)-pyridin-2yl]carbonyl}-(6 or 5-substituted)-1H-indol-3-yl]acetic acid analogues have demonstrated selectivity for COX-2 over COX-1. chesci.com
Beyond COX inhibition, indole derivatives modulate critical inflammatory signaling pathways and the production of pro-inflammatory cytokines. nih.govmdpi.com Studies have shown that certain indole compounds can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of gene expression involved in inflammation. nih.govresearchgate.net This suppression leads to a downstream reduction in the release of pro-inflammatory cytokines. For example, Indole-3-acetic acid (IAA), a metabolite of tryptophan, has been shown to significantly decrease the lipopolysaccharide (LPS)-induced expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in macrophage cell lines. mdpi.comnih.gov Similarly, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the LPS-induced production of nitric oxide (NO), IL-6, and tumor necrosis factor-alpha (TNF-α). rsc.org
More recent research has identified novel targets for indole derivatives in the inflammatory cascade. The indole derivative NC009-1 has been found to suppress the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome in microglial cells. mdpi.comnih.gov The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β. mdpi.com Another mechanism involves the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. Treatment with IAA was observed to up-regulate HO-1, and blocking HO-1 activity partially reversed the anti-inflammatory effects of IAA on IL-1β and IL-6 expression. mdpi.comnih.gov
Table 1: Research Findings on Anti-inflammatory Mechanisms of Indole Derivatives
| Indole Derivative Class/Compound | Mechanism of Action | Key Findings | Source(s) |
|---|---|---|---|
| Indomethacin | COX-1 and COX-2 Inhibition | Inhibits prostaglandin (B15479496) synthesis, serving as a prototype for indole-based NSAIDs. | chesci.comnih.govbritannica.com |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Cytokine Inhibition | Effectively inhibited LPS-induced production of pro-inflammatory cytokines NO, IL-6, and TNF-α in RAW264.7 cells. | rsc.org |
| Indole-imidazolidine hybrids (LPSF/NN-52, LPSF/NN-56) | Leukocyte Migration and Cytokine Inhibition | Reduced leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation. | nih.gov |
| Indole derivative (NC009-1) | NLRP3 Inflammasome Inhibition | Suppressed NLRP3 inflammasome activation and reduced production of IL-1β, IL-6, and TNF-α in microglial cells. | mdpi.comnih.gov |
| Indole-3-acetic acid (IAA) | Cytokine Inhibition, NF-κB Suppression, HO-1 Induction | Mitigated LPS-induced expression of IL-1β, IL-6, and MCP-1; suppressed nuclear translocation of NF-κB p65; and upregulated HO-1. | mdpi.comnih.gov |
Antioxidant Mechanisms of Indole Compounds
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in many inflammatory diseases and neurodegeneration. nih.govhilarispublisher.com Indole derivatives exhibit potent antioxidant properties through multiple mechanisms. nrfhh.comnih.govhilarispublisher.com
Many indole compounds function as direct free radical scavengers. hilarispublisher.com The indole ring system can donate electrons to neutralize highly reactive species like the hydroxyl radical and superoxide (B77818) anion. nih.gov Melatonin, a well-known neurohormone with an indole structure, is a powerful antioxidant that scavenges free radicals. nrfhh.comhilarispublisher.com Other derivatives, such as indole-3-acetic acid and indole-3-carbinol, also demonstrate the ability to scavenge free radicals directly. mdpi.com
In addition to direct scavenging, indole derivatives can bolster the cell's endogenous antioxidant defenses. hilarispublisher.com They achieve this by upregulating the expression and activity of key antioxidant enzymes. For example, the indole derivative NC009-1 was found to increase the expression of Superoxide Dismutase 2 (SOD2), NRF2 (Nuclear factor erythroid 2-related factor 2), and NQO1 (NAD(P)H quinone dehydrogenase 1) in a mouse model. mdpi.comnih.gov NRF2 is a master regulator of the antioxidant response, and its activation leads to the coordinated upregulation of a suite of protective enzymes. mdpi.com Similarly, Indole-3-carbinol treatment has been shown to restore the activity of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD) in tissues under oxidative stress. researchgate.net
Another significant antioxidant mechanism is the inhibition of lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cell injury. nih.gov Several indole derivatives have been shown to protect against lipid peroxidation in brain homogenates and other tissues. researchgate.netnih.gov Furthermore, some hybrid indole-phenolic compounds have been designed to act as metal-chelating agents. nih.gov By sequestering metal ions like copper (Cu²⁺), which can participate in the generation of ROS through Fenton-like reactions, these compounds prevent the initiation of oxidative chain reactions. nih.gov
Table 2: Research Findings on Antioxidant Mechanisms of Indole Derivatives
| Indole Derivative Class/Compound | Mechanism of Action | Key Findings | Source(s) |
|---|---|---|---|
| Melatonin | Free Radical Scavenging | Acts as a potent scavenger of free radicals, mitigating oxidative damage. | nrfhh.comhilarispublisher.com |
| Indole-3-acetic acid (IAA) | Free Radical Scavenging | Reduces the generation of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages. | mdpi.comnih.gov |
| Indole derivative (NC009-1) | Upregulation of Antioxidant Enzymes | Increased levels of SOD2, NRF2, and NQO1 in a mouse model of Parkinson's disease. | mdpi.comnih.gov |
| Indole-3-carbinol | Enzyme Activity Restoration | Restored the activity of antioxidant enzymes catalase (CAT) and superoxide dismutase (SOD) and reduced lipid peroxidation. | researchgate.net |
| Indole–phenolic hybrids | Metal Chelation | Demonstrated the ability to chelate copper ions, preventing their participation in ROS generation. | nih.gov |
| Hydroxy-indole derivatives | Protein Oxidation Protection | Protected against the oxidation of tryptophan residues in monoclonal antibodies. | nih.gov |
Catalytic Applications and Ligand Design Incorporating the 4 Bromo 7 Chloro 2 Methyl 1h Indole Scaffold
Design of Indole-Based Ligands for Transition Metal Catalysis (e.g., Palladium Catalysts)
The design of indole-based ligands for transition metal catalysis, particularly with palladium, often leverages the indole (B1671886) nitrogen or a carbon atom as a coordination site. The substituents on the indole ring play a crucial role in modulating the ligand's properties. For instance, electron-withdrawing groups can enhance the stability of the catalyst, while bulky substituents can influence the regioselectivity and stereoselectivity of the catalyzed reaction.
One common strategy involves the use of a directing group attached to the indole nitrogen. This directing group can coordinate to the metal center, bringing it in close proximity to a specific C-H bond on the indole ring and facilitating its activation. For example, an N-(2-pyridyl)sulfonyl group can direct the C-2 alkenylation of indoles. nih.gov Similarly, a bulky pivaloyl directing group has been utilized for the palladium-catalyzed C-4 selective arylation of indole derivatives. nih.gov
Another approach to ligand design involves the synthesis of N-aryl indoles, where the N-aryl group can bear a coordinating moiety like a phosphine (B1218219). These N-aryl indole-derived phosphines have been synthesized and used as monodentate ligands in palladium-catalyzed reactions. mdpi.com The atropisomeric chirality arising from restricted rotation around the N-C(aryl) bond in these ligands has been exploited in asymmetric catalysis. mdpi.com
The development of water-soluble phosphine ligands complexed with palladium has also shown promise for the cross-coupling of halo-indoles in aqueous media, highlighting a move towards more sustainable catalytic systems. researchgate.net
Investigation of Catalytic Activity in Organic Transformations
Indole derivatives and their metallic complexes have demonstrated significant catalytic activity in a range of organic transformations. Palladium catalysts, in particular, have been extensively used for the functionalization of the indole core.
C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying the indole scaffold without the need for pre-functionalized substrates. Palladium-catalyzed C-H arylation of indoles with aryl chlorides has been achieved using a palladium acetate (B1210297) catalyst and a 2-(dicyclohexylphosphino)biphenyl (B1301957) ligand. acs.org Ruthenium catalysts have also been employed for the C-3 selective alkenylation of indole derivatives using an ester directing group. rsc.org
Cross-Coupling Reactions: Indole derivatives, especially halo-substituted indoles, are excellent substrates for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of halo-indoles with boronic acids is a common method for forming C-C bonds. researchgate.netnih.gov For instance, the coupling of 5-bromo- and 5-chloro-indole with p-tolyl-boronic acid has been successfully carried out using a palladium catalyst with a water-soluble SPhos ligand. researchgate.net The Sonogashira coupling of 3-iodoindoles with terminal acetylenes is another important transformation catalyzed by palladium complexes. nih.gov
Heck Reactions: The Heck reaction, the coupling of an unsaturated halide with an alkene, is another key application. An enantioselective, intermolecular dehydrogenative Heck arylation of trisubstituted alkenes with various indole derivatives has been developed using a chiral pyridine (B92270) oxazoline (B21484) ligand and a palladium catalyst. nih.gov This reaction allows for the construction of quaternary stereocenters with good to high enantioselectivity. nih.gov
| Transformation | Indole Substrate Example | Catalyst/Ligand | Product | Yield | Reference |
| C-4 Arylation | N-pivaloyl-indole | Pd(OAc)₂, Pyridine | C-4 arylated indole | - | nih.gov |
| C-2 Alkenylation | N-(2-pyridyl)sulfonyl-indole | PdCl₂(MeCN)₂ | C-2 alkenylated indole | Moderate to good | nih.gov |
| Suzuki-Miyaura Coupling | 5-Bromo-indole | Na₂PdCl₄ / SPhos | 5-(p-tolyl)-1H-indole | High conversion | researchgate.net |
| Dehydrogenative Heck Arylation | Indole | Pd(MeCN)₂(OTs)₂ / Chiral Pyridine Oxazoline | 3-(alkenyl)-indole | Good to high | nih.gov |
| C-3 Alkenylation | Methyl indole-4-carboxylate | [RuCl₂(p-cymene)]₂ | C-3 alkenylated indole | 69-88% | rsc.org |
Enantioselective Catalysis Using Chiral Indole Derivatives
The development of chiral ligands based on the indole scaffold has opened up avenues for enantioselective catalysis, enabling the synthesis of chiral molecules with high optical purity.
Asymmetric Allylic Alkylation (AAA): The palladium-catalyzed asymmetric allylic alkylation of indoles is a well-established method for the enantioselective formation of C-C bonds at the C-3 position. Chiral phosphine ligands are particularly effective for this transformation. For example, chiral binaphthyl-based terminal-alkene-phosphine hybrid ligands have been used for the Pd-catalyzed enantioselective allylic alkylation of indoles, affording products in high yields and with good to excellent enantiomeric excesses (ee's). nih.gov Similarly, axially chiral phosphine ligands derived from N-aryl indoles have demonstrated high enantioselectivities (up to 99% ee) in the standard AAA reaction. mdpi.com
Asymmetric Heck Reactions: Chiral indole-based ligands have also been employed in asymmetric Heck reactions. The enantioselective dearomative reductive Heck reaction of indoles has been realized using palladium catalysts with chiral ligands. acs.org This approach allows for the synthesis of chiral indolines with excellent enantioselectivities. An intramolecular palladium-catalyzed asymmetric reductive-Heck reaction has been developed for the synthesis of enantiomerically enriched 3-substituted indanones. acs.org
Asymmetric Friedel-Crafts Alkylation: Chiral aziridine-phosphines have been shown to be effective catalysts for the asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrenes in the presence of a copper(I) complex. mdpi.com This method has been used to synthesize chiral indole derivatives with high enantiomeric excess, particularly with substrates like 5-bromoindole (B119039). mdpi.com
| Reaction | Chiral Ligand Type | Indole Substrate Example | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Allylic Alkylation | Chiral binaphthyl-based alkene-phosphine | Indole | 3-allyl-indole | Good to excellent | nih.gov |
| Asymmetric Allylic Alkylation | Axially chiral N-aryl indole phosphine | Indole | 3-allyl-indole | Up to 99% | mdpi.com |
| Asymmetric Friedel-Crafts Alkylation | Chiral aziridine-phosphine | 5-Bromoindole | Chiral 3-alkylated indole | 92% | mdpi.com |
| Dehydrogenative Heck Arylation | Chiral pyridine oxazoline | Indole | Chiral 3-alkenyl-indole | Good to high | nih.gov |
| Enantioselective Reductive-Heck Reaction | - | - | Enantiomerically enriched 3-substituted indanones | - | acs.org |
Future Research Directions and Unexplored Avenues for 4 Bromo 7 Chloro 2 Methyl 1h Indole
Synergistic Effects of Halogenation and Alkylation on Indole (B1671886) Reactivity and Functionality
Future research should systematically investigate these synergistic effects. A comparative study of the reactivity of 4-bromo-7-chloro-2-methyl-1H-indole with monosubstituted and other disubstituted indole derivatives would be highly informative. Such studies could explore electrophilic substitution reactions, metal-catalyzed cross-coupling reactions, and N-functionalization reactions. The "magic chloro effect," a term recently coined to describe the potent antibacterial activity of certain chloro-substituted indole-β-lactam hybrids, suggests that the specific halogenation pattern in this compound could lead to unexpected and potent biological activities. nih.gov
Table 1: Predicted Reactivity Profile of Substituted Indoles
| Compound | Predicted Relative Rate of Electrophilic Substitution at C3 | Predicted pKa of N-H |
| Indole | 1.0 | 16.9 |
| 2-Methyl-1H-indole | 1.2 | 17.2 |
| 4,7-Dichloro-1H-indole | 0.6 | 15.8 |
| This compound | 0.9 | 16.2 |
Note: The data in this table is illustrative and based on general chemical principles. Experimental verification is required.
Application in Chemo- and Biosensors
Indole derivatives have shown considerable promise as fluorescent chemosensors for the detection of various ions and molecules. rsc.orgspectroscopyonline.commdpi.comresearchgate.netrsc.org The specific electronic and photophysical properties that may arise from the unique substitution pattern of this compound make it an attractive candidate for the development of novel sensors. The electron-withdrawing halogen atoms can modulate the energy levels of the frontier molecular orbitals, potentially leading to distinct changes in fluorescence upon binding to an analyte.
Future research could focus on developing chemosensors based on this indole for the detection of environmentally or biologically significant species. For instance, indole-based sensors have been successfully employed for the detection of fluoride (B91410) ions. spectroscopyonline.com It is conceivable that this compound could be functionalized to create a selective and sensitive fluoride sensor. Furthermore, the incorporation of this compound into larger molecular architectures could lead to the development of biosensors capable of detecting specific proteins or nucleic acids through changes in fluorescence or electrochemical signals. The design of transcription factor (TF)-based biosensors is an emerging field where indole derivatives can be utilized. nih.govresearchgate.net
Table 2: Potential Analyte Detection with Functionalized this compound
| Functionalized Indole Derivative | Target Analyte | Potential Detection Method |
| Indole-crown ether conjugate | Metal Cations (e.g., K⁺, Na⁺) | Fluorescence Spectroscopy |
| Indole-boronic acid conjugate | Sugars, Fluoride Ions | Fluorescence Spectroscopy |
| Indole-peptide conjugate | Specific Proteins | Fluorescence or Electrochemical |
| Indole-oligonucleotide conjugate | Specific DNA/RNA sequences | Fluorescence or Electrochemical |
Note: This table presents hypothetical applications that require experimental validation.
Development of Sustainable Synthetic Methodologies and Green Chemistry Approaches
The synthesis of polysubstituted indoles often involves multi-step procedures that may utilize harsh reagents and generate significant waste. rsc.org A key area of future research for this compound is the development of sustainable and green synthetic methodologies. This could involve exploring one-pot, multicomponent reactions that efficiently assemble the indole core from simple precursors. rsc.orgacs.orgnih.gov The use of environmentally benign solvents, such as water or ethanol, and catalyst-free or recyclable catalyst systems would be highly desirable. acs.orgopenmedicinalchemistryjournal.com
Recent advances in biocatalytic halogenation, utilizing enzymes like flavin-dependent halogenases, offer a green alternative to traditional chemical methods. nih.govresearchgate.net Investigating the enzymatic synthesis of this compound could provide a highly selective and environmentally friendly route to this compound. Photocatalytic methods for the synthesis of complex heterocyclic structures are also gaining traction and could be a promising avenue for the synthesis and functionalization of this indole derivative. acs.org
Advanced Mechanistic Studies at the Single-Molecule Level
The complex interplay of electronic and steric effects in this compound warrants detailed mechanistic studies to understand its reactivity and interactions at a fundamental level. Advanced techniques, such as single-molecule spectroscopy and atomic force microscopy, could provide unprecedented insights into the behavior of this molecule.
Future research could focus on single-molecule fluorescence studies to probe the binding events of individual molecules of this compound to a target, such as a protein or a DNA strand. This could reveal kinetic and thermodynamic parameters that are averaged out in bulk measurements. Furthermore, studying the mechanics of its interaction with surfaces or its self-assembly into larger structures at the single-molecule level could inform the design of novel materials and devices. Computational studies, including density functional theory (DFT) calculations, can complement experimental work by providing a deeper understanding of the reaction mechanisms and electronic properties of this compound. copernicus.org
Integration into Complex Supramolecular Systems for Advanced Functionalities
The unique structural and electronic features of this compound make it an interesting building block for the construction of complex supramolecular assemblies. acs.org The indole nitrogen can act as a hydrogen bond donor, while the halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and materials science.
Future research in this area could explore the self-assembly of this compound into well-defined nanostructures, such as nanotubes, nanofibers, or vesicles. The incorporation of this molecule into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, or catalysis. The ability of indole derivatives to intercalate into DNA or bind to specific protein pockets also suggests that this compound could be used to construct stimuli-responsive supramolecular systems for drug delivery or bio-sensing.
Addressing Unexplored Biological Target Classes and Mechanistic Hypotheses
The indole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs and clinical candidates. myskinrecipes.comnih.govbldpharm.com Halogenated indoles, in particular, have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The specific substitution pattern of this compound suggests it could be a valuable lead compound for drug discovery.
A significant future research direction is the systematic screening of this compound against a broad range of biological targets. Kinases are a particularly important target class for indole derivatives, and this compound could be evaluated for its inhibitory activity against various protein kinases implicated in cancer and other diseases. nih.govcore.ac.uknih.govmerckmillipore.comacs.org The unique electronic properties conferred by the di-halogenation might lead to novel interactions with unexplored binding pockets. Furthermore, investigating the potential of this compound to modulate protein-protein interactions or to act as an allosteric modulator of enzymes could open up new therapeutic avenues. Mechanistic studies to elucidate the mode of action of any observed biological activity will be crucial for its further development as a therapeutic agent.
Table 3: Potential Unexplored Biological Targets for this compound
| Target Class | Specific Examples | Potential Therapeutic Area |
| Protein Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Oncology, Inflammatory Diseases |
| G-Protein Coupled Receptors | Orphan Receptors | Various |
| Ion Channels | Voltage-gated, Ligand-gated | Neurological Disorders, Cardiovascular Diseases |
| Epigenetic Targets | Histone Deacetylases (HDACs), Methyltransferases | Oncology, Genetic Disorders |
| Protein-Protein Interactions | p53-MDM2, Bcl-2 family | Oncology |
Note: This table presents potential areas of investigation based on the known activities of related indole compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
